4-Hydroxy-3',4',5'-trifluorobiphenyl
Overview
Description
4-Hydroxy-3’,4’,5’-trifluorobiphenyl is an organic compound with the molecular formula C12H7F3O This compound is characterized by the presence of a hydroxyl group (-OH) and three fluorine atoms attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3’,4’,5’-trifluorobiphenyl typically involves the introduction of fluorine atoms into a biphenyl structure followed by the addition of a hydroxyl group. One common method involves the use of fluorinated reagents in a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of 4-Hydroxy-3’,4’,5’-trifluorobiphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3’,4’,5’-trifluorobiphenyl can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
4-Hydroxy-3’,4’,5’-trifluorobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Hydroxy-3’,4’,5’-trifluorobiphenyl exerts its effects depends on its interactions with molecular targets. The hydroxyl group can form hydrogen bonds with proteins or other biomolecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect various pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid
- 3-Hydroxy-5-(trifluoromethyl)benzoic acid
- 4-Chloro-3-nitrobenzaldehyde
Uniqueness
4-Hydroxy-3’,4’,5’-trifluorobiphenyl is unique due to the specific arrangement of its functional groups and fluorine atoms. This arrangement can lead to distinct chemical properties and reactivity compared to similar compounds. For example, the presence of multiple fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical development.
Properties
IUPAC Name |
4-(3,4,5-trifluorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(16)4-2-7/h1-6,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXMOTRFVPINOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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